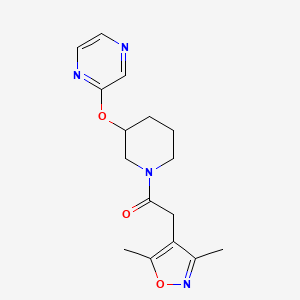

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Description

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a heterocyclic small molecule featuring a 3,5-dimethylisoxazole core linked via an ethanone group to a piperidine ring substituted with a pyrazin-2-yloxy moiety. Its structure combines aromatic heterocycles (isoxazole, pyrazine) with a flexible piperidine scaffold, making it a candidate for modulating protein targets such as kinases or nuclear receptors. The compound’s design leverages the isoxazole group for metabolic stability and the pyrazine-piperidine system for spatial orientation in binding pockets .

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-11-14(12(2)23-19-11)8-16(21)20-7-3-4-13(10-20)22-15-9-17-5-6-18-15/h5-6,9,13H,3-4,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVXCBDDGBWTPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A dimethylisoxazole moiety, known for its diverse biological activities.

- A pyrazin-2-yloxy piperidine component, which contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with isoxazole and pyrazine groups often possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including antibiotic-resistant variants. This is attributed to their ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways .

Antiviral Properties

Studies have demonstrated that related compounds exhibit antiviral activity by inhibiting viral replication mechanisms. For example, the inhibition of dihydroorotate dehydrogenase (DHODH) has been noted in similar pyrazole derivatives, suggesting potential applications in treating viral infections .

Enzyme Inhibition

The compound's structure suggests possible interactions with key enzymes involved in various biochemical pathways. Preliminary studies indicate moderate inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and could have implications for neurodegenerative diseases .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of a series of isoxazole derivatives, including the target compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

- Antiviral Activity : Another investigation into related compounds revealed effective inhibition of viral replication in vitro, particularly against measles virus, indicating a promising avenue for further research into antiviral therapies .

Comparative Analysis of Similar Compounds

Comparison with Similar Compounds

Isoxazole vs. Pyrazole Derivatives

Compounds like (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone () replace the isoxazole with a pyrazole.

Piperidine vs. Piperazine Linkers

and describe analogs with piperazine rings (e.g., 1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone).

Substituent Modifications

Pyrazine-Oxy vs. Methoxypyrazine

highlights 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone, differing in the methoxy substitution on pyrazine. The methoxy group may enhance lipophilicity and alter π-π stacking interactions in binding pockets compared to the unsubstituted pyrazin-2-yloxy group in the target compound .

Sulfur-Containing Linkers

Compounds in and feature thioether or sulfinyl linkers (e.g., 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio) groups).

Androgen Receptor Antagonism

and note that piperazine-linked thioether/sulfinyl analogs exhibit moderate androgen receptor (AR) antagonism (IC₅₀: 50–200 nM). The target compound’s piperidine-pyrazine system may reduce AR affinity but improve selectivity for kinase targets (e.g., observed in ’s pyrazolo-pyrimidine derivatives) .

Kinase Inhibition

’s compounds, such as (3,5-Dimethyl-isoxazol-4-yl)({4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino]-piperidin-1-yl}methanone, show kinase inhibition (e.g., mTOR IC₅₀: ~10 nM). The target compound’s simplified structure may trade potency for synthetic accessibility .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be refined to improve yield?

Answer:

The synthesis of structurally similar heterocyclic compounds often involves refluxing intermediates in ethanol or DMF/EtOH mixtures, followed by recrystallization to isolate pure products . For this compound, key steps may include:

- Coupling reactions : Optimize molar ratios of reactants (e.g., pyrazine-piperidine intermediates with isoxazole derivatives) under reflux.

- Solvent selection : Ethanol or DMF/EtOH (1:1) mixtures enhance solubility and crystallization .

- Purification : Use thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) to monitor reaction progress and ensure purity .

Advanced: How can computational modeling predict the environmental fate of this compound, and what experimental designs validate its persistence in aquatic systems?

Answer:

Adopt a multi-phase approach:

Computational modeling : Use QSAR models to predict logP (lipophilicity) and biodegradation potential based on its pyrazine and piperidine motifs .

Laboratory studies :

- Hydrolysis stability : Test pH-dependent degradation (pH 3–9) at 25–50°C.

- Photolysis : Expose to UV light (254–365 nm) and analyze degradation products via HPLC-MS .

Ecosystem simulations : Use split-plot designs with controlled aquatic microcosms to study bioaccumulation in algae and invertebrates .

Basic: What spectroscopic techniques are most effective for characterizing purity and structural integrity?

Answer:

- NMR : Use - and -NMR to confirm the isoxazole (δ 2.1–2.3 ppm for methyl groups) and pyrazine-piperidine linkages.

- HPLC-MS : Quantify purity (>95%) and detect impurities via reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray crystallography : Resolve stereochemistry of the piperidine ring if single crystals are obtained .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Answer:

- Dose-response alignment : Compare IC50 values (in vitro) with pharmacokinetic (PK) profiles (in vivo) to identify bioavailability issues .

- Metabolite profiling : Use LC-MS/MS to detect active/inactive metabolites in plasma and tissues.

- Species-specific factors : Test cytochrome P450 enzyme interactions (e.g., CYP3A4 inhibition) across models .

Basic: What safety protocols are recommended for handling reactive intermediates during synthesis?

Answer:

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., ethanol, DMF) .

- PPE : Wear nitrile gloves and goggles to prevent dermal/ocular exposure.

- First aid : For accidental ingestion, administer activated charcoal and consult a physician immediately .

Advanced: How does the piperidine-pyrazine linkage influence pharmacokinetics, and what methodologies assess blood-brain barrier (BBB) penetration?

Answer:

- Structural analysis : The ether linkage (pyrazin-2-yloxy) may reduce BBB penetration due to increased polarity.

- In vitro models : Use MDCK-MDR1 cell monolayers to measure permeability coefficients (Papp) .

- In silico tools : Predict BBB scores using Molinspiration or SwissADME based on topological polar surface area (TPSA > 60 Ų suggests low penetration) .

Advanced: What catalytic systems enhance regioselectivity in nucleophilic substitutions for derivatives?

Answer:

- Base optimization : Use weaker bases (e.g., KCO) to minimize side reactions in pyrazine-oxygen bond formation .

- Coordination effects : Pyridyl nitrogen in intermediates can stabilize transition states via non-bonding sulfur interactions, improving regioselectivity .

- Microwave-assisted synthesis : Reduce reaction time and byproduct formation in heterocyclic coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.